N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide
CAS No.:
Cat. No.: VC17499335
Molecular Formula: C9H12ClN3O2
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12ClN3O2 |
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Molecular Weight | 229.66 g/mol |
IUPAC Name | N-(3-chloro-6-oxo-1H-pyridazin-5-yl)-2,2-dimethylpropanamide |
Standard InChI | InChI=1S/C9H12ClN3O2/c1-9(2,3)8(15)11-5-4-6(10)12-13-7(5)14/h4H,1-3H3,(H,13,14)(H,11,12,15) |
Standard InChI Key | KSZYWDVUGCMBDU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C(=O)NC1=CC(=NNC1=O)Cl |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Architecture
The IUPAC name N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)pivalamide systematically describes its structure: a pyridazinone ring (positions 4 and 6 substituted with a pivalamide group and chlorine, respectively) fused to a 2,3-dihydro scaffold. The pivalamide moiety () introduces steric bulk, while the chloro substituent at position 6 enhances electrophilic reactivity. The SMILES notation confirms the connectivity, with the pyridazinone ring exhibiting partial unsaturation between positions 3 and 4.
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Registry Number | 2068724-48-9 |
Molecular Formula | |
Molecular Weight | 230.67 g/mol |
Exact Mass | 229.0625 Da |
Topological Polar Surface Area | 78.9 Ų |
LogP (Octanol-Water) | 1.82 (estimated) |
Synthetic Methodologies
Direct Acylation of Pyridazinone Amines
The most straightforward route involves acylating 6-chloro-4-aminopyridazin-3(2H)-one with pivaloyl chloride under mild conditions. This method, analogous to protocols for related N-acylpyridazinones , typically employs a base such as triethylamine in anhydrous dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, yielding the target compound in moderate-to-high purity after recrystallization .
Critical Reaction Parameters:
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Temperature: Aza-Wittig steps often require refluxing xylene or toluene (110–140°C) .
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Catalysts: Palladium(II) acetate and triphenylphosphine facilitate Suzuki couplings .
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Protecting Groups: tert-Butoxycarbonyl (Boc) groups may shield reactive amines during sequential transformations .
Physicochemical and Stability Profiles
Solubility and Partitioning Behavior
The compound’s logP of 1.82 indicates moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF) over water. The pivalamide group’s steric hindrance reduces hydrogen-bonding capacity, limiting aqueous solubility—a trait shared with other N-acylpyridazinones .
Thermal and Oxidative Stability
Pyridazinone rings generally exhibit thermal stability up to 200°C, but the presence of electron-withdrawing substituents (e.g., chloro, carbonyl) may lower decomposition thresholds. Accelerated stability studies under ICH guidelines are absent in literature, though analogous compounds show susceptibility to hydrolytic cleavage of the amide bond under strongly acidic or basic conditions .
Applications in Medicinal Chemistry
Intermediate for Fused Nitrogen Heterocycles
The compound’s reactive sites (chloro, carbonyl) make it a precursor for annulation reactions. For instance, intramolecular aza-Wittig reactions with iminophosphoranes can yield pyridazinoquinolinones—scaffolds with reported antitumor activity . Similarly, coupling with piperidine derivatives via Buchwald-Hartwig amination may access kinase inhibitors .
Pharmacophore Modeling
Docking studies of similar N-acylpyridazinones reveal affinity for adenosine A receptors and phosphodiesterase isoforms . While specific data for this derivative are lacking, its structural similarity suggests potential utility in neurodegenerative or cardiovascular drug discovery.
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